[(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE
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Overview
Description
[(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is a complex organic compound that features a unique combination of an adamantane core and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE typically involves the condensation of 5-methoxy-2,3-dihydro-1H-indene-1-carboxaldehyde with amino adamantane-1-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The imine bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1E)-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-YLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE has diverse applications in scientific research:
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Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Properties
IUPAC Name |
[(E)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-17-3-4-18-16(9-17)2-5-19(18)22-25-20(23)21-10-13-6-14(11-21)8-15(7-13)12-21/h3-4,9,13-15H,2,5-8,10-12H2,1H3/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFLJWWCWDOMKX-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C34CC5CC(C3)CC(C5)C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C34CC5CC(C3)CC(C5)C4)/CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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